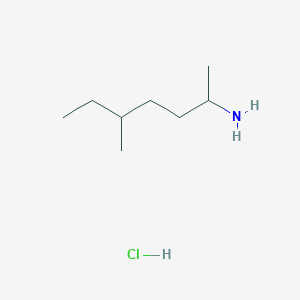

5-Methylheptan-2-amine hydrochloride

Description

Contextualizing 5-Methylheptan-2-amine Hydrochloride within Organic Amine Chemistry Research

This compound is the salt form of 5-methylheptan-2-amine, an aliphatic primary amine. Structurally, it is characterized by an eight-carbon chain with two methyl group branches and an amine group at the second carbon position. This structure results in two chiral centers, making it a subject of interest in stereoselective synthesis and analysis.

In the broader context of organic amine chemistry, compounds like 5-methylheptan-2-amine are significant for several reasons. Aliphatic amines are ubiquitous motifs in fine chemicals, agrochemicals, and biologically active molecules. nih.govmdpi.com Their basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom, make them crucial reactants and catalysts in numerous organic transformations. chemscene.com The hydrochloride salt form, such as this compound, is often prepared to improve the stability and handling of the parent amine, which can be volatile or reactive. These salts are typically crystalline solids with improved solubility in aqueous media. tandfonline.com

The study of chiral amines is particularly important as the biological activity of molecules often depends on their specific stereochemistry. mdpi.com Therefore, methods to synthesize and resolve enantiomers of compounds like 5-methylheptan-2-amine are a persistent focus of chemical research. nih.govtandfonline.com

Historical Perspectives on Related Alkyl Amine Synthesis Research

The synthesis of alkyl amines has been a fundamental pursuit in organic chemistry for over a century. Historically, one of the earliest methods was the Hofmann ammonolysis, involving the direct alkylation of ammonia (B1221849) with alkyl halides. However, this method is often difficult to control and typically results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating complex separation procedures. masterorganicchemistry.com

To overcome these limitations, a variety of more selective synthetic routes were developed. The Gabriel synthesis, for example, provides a reliable method for preparing primary amines from alkyl halides via a phthalimide (B116566) intermediate. Other classical methods include the reduction of nitrogen-containing functional groups, such as nitriles, amides, and nitro compounds, to yield the corresponding amines.

A significant advancement in amine synthesis has been the development of reductive amination. wikipedia.orgacsgcipr.org This highly versatile and widely used method involves the reaction of an aldehyde or a ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.comwikipedia.org For the synthesis of 5-methylheptan-2-amine, this process would logically start from the corresponding ketone, 5-methylheptan-2-one. The reaction is typically carried out using selective reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can reduce the imine intermediate without significantly affecting the initial carbonyl compound. sigmaaldrich.comyoutube.com This one-pot procedure is valued for its efficiency and is considered a greener synthetic route compared to methods relying on alkyl halides. acsgcipr.org

Scope and Research Significance of this compound Investigations

The research significance of this compound is primarily linked to its identity as a chiral aliphatic amine and its potential role as a synthetic intermediate. While direct, extensive research on this specific molecule is not widely published, its structural class is of considerable interest.

Chiral aliphatic amines are crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules. nih.govmdpi.com The development of enantioselective methods to produce specific stereoisomers of such amines is an active area of research, employing techniques like enzymatic resolution or asymmetric catalysis. mdpi.comtandfonline.com For example, research into biocatalysis using transaminases has shown promise for the asymmetric synthesis of various chiral aliphatic amines from their corresponding ketones. mdpi.com

Structurally similar compounds have been investigated for their utility as intermediates in drug synthesis. For instance, 1,5-dimethylhexylamine (also known as octodrine), an isomer of 5-methylheptan-2-amine, serves as a key intermediate in the production of the antispasmodic drug octamylamine (B1677101) and in the synthesis of glycosyl β-amino acids studied for potential antitubercular activity. chemicalbook.com The synthetic origin of such amines is often confirmed through the analysis of byproducts resulting from their synthesis, typically via reductive amination. nih.govwikipedia.org

Furthermore, this compound has been noted in a commercial context as a diagnostic agent for identifying the presence of 5-methylheptan-2-ol in urine, suggesting its potential use as a chemical marker in specific analytical methods. cymitquimica.com The characterization of such amines and their salts often involves techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity. nih.govnih.gov

Chemical Data Tables

Table 1: Physicochemical Properties of 5-Methylheptan-2-amine and its Hydrochloride Salt

| Property | 5-Methylheptan-2-amine | This compound |

| Molecular Formula | C₈H₁₉N | C₈H₂₀ClN |

| Molecular Weight | 129.24 g/mol nih.gov | 165.7 g/mol cymitquimica.com |

| IUPAC Name | 5-methylheptan-2-amine nih.gov | 5-methylheptan-2-amine;hydrochloride |

| Synonyms | 1,4-Dimethylhexylamine nih.gov | 2-amino-5-methylheptane hydrochloride chemicalbook.com |

| CAS Number | 53907-81-6 nih.gov | 1379900-97-6 chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

5-methylheptan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-4-7(2)5-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H |

InChI Key |

RNBWYBZFRLAFJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylheptan 2 Amine Hydrochloride

Classical Approaches to Alkyl Amine Synthesis and Their Adaptations for 5-Methylheptan-2-amine Hydrochloride

The synthesis of alkyl amines is a cornerstone of organic chemistry, with several well-established methods that can be directly adapted for the preparation of this compound. These classical routes typically yield a racemic mixture of the product.

Reductive Amination Research Pathways

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, 5-methylheptan-2-one, with an amine source, followed by reduction of the intermediate imine. To produce the primary amine, 5-methylheptan-2-amine, ammonia (B1221849) is used as the nitrogen source. chemistrysteps.com

The reaction proceeds in two main stages. First, the ketone (5-methylheptan-2-one) reacts with ammonia in slightly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form the corresponding imine (5-methylheptan-2-imine). youtube.com In the second stage, this imine is reduced to the final amine. A key aspect of modern reductive amination is the use of a reducing agent that is selective for the imine over the ketone, allowing the reaction to be performed in a single pot. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards carbonyls at neutral or slightly acidic pH but effectively reduces the more electrophilic protonated imine (iminium ion). masterorganicchemistry.comyoutube.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed. masterorganicchemistry.com

The general pathway is as follows:

Imine Formation: 5-methylheptan-2-one reacts with ammonia (often from a source like ammonium (B1175870) chloride) to form 5-methylheptan-2-imine. chemistrysteps.com

Reduction: The in-situ formed imine is immediately reduced by an appropriate hydride reagent to yield 5-methylheptan-2-amine.

Salt Formation: The resulting amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

| Reductive Amination Parameters for 5-Methylheptan-2-amine | |

| Starting Ketone | 5-methylheptan-2-one |

| Amine Source | Ammonia (e.g., from NH₄Cl) |

| Key Intermediate | 5-methylheptan-2-imine |

| Common Reducing Agents | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com |

| Product | 5-Methylheptan-2-amine (racemic) |

Nitrile Reduction Mechanisms in this compound Synthesis

The reduction of a nitrile is a direct and effective method for the synthesis of primary amines. researchgate.net This pathway involves the conversion of a suitable nitrile precursor, 5-methylheptan-2-nitrile, into 5-methylheptan-2-amine.

This transformation is typically achieved using powerful reducing agents or catalytic hydrogenation. The most common laboratory-scale reagent for this reduction is lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic attack of hydride ions from LiAlH₄ onto the electrophilic carbon of the nitrile group. This process occurs twice, leading to a metal-amine complex which, upon aqueous workup, is hydrolyzed to yield the primary amine. chemistrysteps.com

Alternatively, catalytic hydrogenation can be employed, which is often preferred in industrial settings. youtube.com This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or rhodium. youtube.com The nitrile is adsorbed onto the catalyst surface and sequentially hydrogenated to form the amine. researchgate.net

| Nitrile Reduction Pathways | |

| Starting Nitrile | 5-methylheptan-2-nitrile |

| Stoichiometric Reduction | Reagent: Lithium aluminum hydride (LiAlH₄) youtube.com |

| Solvent: Anhydrous ether (e.g., diethyl ether, THF) | |

| Catalytic Hydrogenation | Reagents: H₂ gas youtube.com |

| Catalysts: Raney Nickel, Platinum oxide (PtO₂), Rhodium researchgate.netyoutube.com | |

| Product | 5-Methylheptan-2-amine (racemic) |

Amidation-Reduction Sequences in Chiral Amine Preparation

Another robust, two-step approach to synthesizing amines is through the reduction of an amide. youtube.com While this method can be adapted for chiral synthesis, in its classical form it produces a racemic product. For the synthesis of 5-methylheptan-2-amine, the required precursor would be 5-methylheptanamide.

The sequence begins with the synthesis of the amide. 5-methylheptanoic acid can be converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). This acid chloride is then reacted with ammonia to produce 5-methylheptanamide. youtube.com

The second step is the reduction of the amide. Amides are less reactive than many other carbonyl compounds and require a strong reducing agent like lithium aluminum hydride (LiAlH₄) for reduction to an amine. youtube.com Unlike the reduction of other carbonyls, the amide's carbonyl group (C=O) is completely removed and replaced by a methylene (B1212753) group (CH₂), a defining feature of this reaction. However, to obtain 5-methylheptan-2-amine, a different amide precursor, such as one derived from a ketone via a Beckmann rearrangement, would be necessary, making this route less direct for this specific target compared to reductive amination or nitrile reduction. A more common application of amidation-reduction is to extend a carbon chain or build secondary and tertiary amines. youtube.com

Enantioselective Synthesis of (R)- and (S)-5-Methylheptan-2-amine Hydrochloride

Producing a single enantiomer, either (R)- or (S)-5-methylheptan-2-amine, requires stereochemical control during the synthesis. This is achieved through asymmetric synthesis, which can be broadly categorized into catalytic methods and substrate-controlled methods using chiral auxiliaries.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For chiral amines, the most prominent method is the asymmetric hydrogenation of a prochiral imine or enamine. acs.org

This approach would begin with the synthesis of the N-acylimine or a similar prochiral precursor from 5-methylheptan-2-one. This substrate is then subjected to hydrogenation using a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. acs.orgnih.gov The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the C=N double bond preferentially, thus leading to one enantiomer of the amine over the other. nih.gov The choice of ligand and metal is crucial for achieving high enantioselectivity (expressed as enantiomeric excess, or ee).

| Asymmetric Catalysis Overview | |

| Strategy | Asymmetric hydrogenation of a prochiral imine/enamine acs.org |

| Prochiral Substrate | Derived from 5-methylheptan-2-one |

| Catalyst System | Transition Metal (e.g., Iridium, Rhodium, Ruthenium) + Chiral Ligand (e.g., BINAP, f-Binaphane) acs.orgnih.gov |

| Goal | To produce (R)- or (S)-5-methylheptan-2-amine with high enantiomeric excess (ee) |

| Control Element | The chirality of the ligand dictates the stereochemical outcome |

Chiral Auxiliary-Mediated Routes to Enantiopure this compound

The use of a chiral auxiliary is a substrate-based strategy for asymmetric synthesis. wikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically pure product. wikipedia.orgtcichemicals.com

For the synthesis of an enantiomer of 5-methylheptan-2-amine, a potential route involves attaching a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to a suitable precursor. wikipedia.org For example, an α,β-unsaturated carbonyl compound could be modified with a chiral auxiliary. A conjugate addition of a methyl group followed by a stereoselective reduction and subsequent cleavage of the auxiliary could establish the two chiral centers in 5-methylheptan-2-amine.

Another well-established method involves the use of chiral sulfinamides, such as tert-butanesulfinamide. tcichemicals.com Condensation of (R)- or (S)-tert-butanesulfinamide with 5-methylheptan-2-one would yield a chiral N-sulfinyl imine. This intermediate can then be reduced diastereoselectively, for example with a hydride reagent. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face. Finally, the chiral auxiliary is cleaved under acidic conditions, which also serves to form the desired hydrochloride salt of the enantiopure amine. nih.gov

| Chiral Auxiliary-Mediated Synthesis | |

| Principle | Temporary incorporation of a chiral group to direct a stereoselective reaction. wikipedia.org |

| Example Auxiliary | tert-Butanesulfinamide tcichemicals.com |

| Reaction Sequence | 1. Condensation of 5-methylheptan-2-one with the chiral auxiliary to form a chiral imine. |

| 2. Diastereoselective reduction of the imine. | |

| 3. Acidic cleavage of the auxiliary to yield the enantiopure amine hydrochloride. nih.gov | |

| Product | (R)- or (S)-5-Methylheptan-2-amine hydrochloride, depending on the auxiliary's chirality. |

Biocatalytic Approaches to Stereoselective this compound Synthesis

The demand for enantiomerically pure amines has driven the development of highly selective biocatalytic methods. nih.govnih.gov Enzymes such as transaminases and amine dehydrogenases offer a green and efficient alternative to traditional chemical synthesis, operating under mild conditions and often with high stereoselectivity. acsgcipr.orgnih.gov

The primary biocatalytic route to 5-Methylheptan-2-amine is the asymmetric reductive amination of the corresponding prochiral ketone, 5-methylheptan-2-one. This transformation can be achieved using various classes of enzymes, each with distinct mechanisms and advantages.

Transaminases (TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a ketone acceptor. nih.gov The reaction equilibrium can be a significant challenge, often requiring strategies to drive the reaction towards the desired amine product. nih.gov Both (R)- and (S)-selective transaminases have been developed, allowing for access to either enantiomer of the target amine. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov This approach is highly atom-economical. nih.gov The stereoselectivity of AmDHs is often excellent, producing amines with high enantiomeric excess. nih.gov

Reductive Aminases (RedAms): This class of enzymes also facilitates the reductive amination of ketones. researchgate.net Fungal reductive aminases, in particular, have shown promise for the synthesis of primary amines using ammonia as the amine donor. uva.nl

The selection of the appropriate biocatalyst is crucial and often depends on the desired stereoisomer and the substrate's structural characteristics. Extensive enzyme engineering and screening have expanded the substrate scope of these enzymes to include a wide variety of aliphatic and aromatic ketones. nih.gov

Novel Synthetic Route Development for this compound

Beyond established biocatalytic methods, research into novel synthetic routes aims to improve efficiency, reduce costs, and access different stereoisomers. A common chemical approach is the direct reductive amination of 5-methylheptan-2-one. sigmaaldrich.com This one-pot process involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. d-nb.infosigmaaldrich.com

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). sigmaaldrich.com The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.

For stereoselective chemical synthesis, chiral auxiliaries can be employed. researchgate.net An alternative strategy involves the resolution of a racemic mixture of 5-methylheptan-2-amine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired amine enantiomer.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent.

Mechanistic Investigations of Novel Synthetic Transformations Involving this compound Precursors

The mechanism of biocatalytic amination of ketones like 5-methylheptan-2-one is well-studied. acsgcipr.orgtudelft.nl In the case of transaminases, the reaction proceeds via a "ping-pong" mechanism involving the cofactor PLP. nih.gov The PLP first accepts the amino group from the amine donor to form pyridoxamine (B1203002) 5'-phosphate (PMP), which then transfers the amino group to the ketone substrate. nih.gov

For amine dehydrogenases and reductive aminases, the mechanism involves the initial formation of an imine intermediate from the ketone and ammonia. acsgcipr.orgnih.gov This imine is then stereoselectively reduced by a hydride transfer from the NAD(P)H cofactor. acsgcipr.org The stereochemical outcome is determined by the specific binding of the imine in the enzyme's active site.

In chemical reductive amination, the reaction also proceeds through an imine intermediate. sigmaaldrich.com The rate of imine formation and its subsequent reduction can be influenced by factors such as pH and the nature of the catalyst or reducing agent.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of this compound is a critical aspect of its synthesis. In biocatalytic processes, several factors can be fine-tuned.

Table 1: Optimization Parameters in Biocatalytic Synthesis

| Parameter | Description | Potential Impact |

| Enzyme Selection | Choosing the optimal transaminase or dehydrogenase with high activity and selectivity for 5-methylheptan-2-one. | Increased yield and enantiomeric excess. |

| Cofactor Regeneration | Implementing an efficient system to regenerate the expensive NAD(P)H cofactor. | Reduced cost and improved process efficiency. nih.gov |

| Reaction Conditions | Optimizing pH, temperature, and substrate/enzyme concentrations. | Enhanced enzyme stability and activity, leading to higher conversion. |

| Product Inhibition | Addressing potential inhibition of the enzyme by the amine product or co-products. | Improved reaction rates and overall yield. |

In chemical synthesis, particularly reductive amination, optimization involves a different set of parameters.

Table 2: Optimization Parameters in Chemical Synthesis

| Parameter | Description | Potential Impact |

| Reducing Agent | Selecting the appropriate reducing agent and its stoichiometry. | Improved yield and reduced side reactions. sigmaaldrich.com |

| Solvent | Choosing a solvent that facilitates both imine formation and reduction. | Enhanced reaction rates and product solubility. |

| Temperature and Pressure | Controlling the reaction temperature and, if applicable, hydrogen pressure. | Increased reaction rate and conversion. |

| Purification | Developing an effective method for isolating the pure amine hydrochloride salt. | High final product purity. |

For chiral resolution, the choice of resolving agent and the crystallization conditions are paramount for achieving high enantiomeric purity. nih.gov Chiral chromatography, using chiral stationary phases, can also be employed for the analytical and preparative separation of enantiomers. nih.govyakhak.orgnih.govresearchgate.net

Scalability Considerations in this compound Production Research

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges. For biocatalytic routes, scalability hinges on several factors. nih.gov

Process Engineering: Designing a robust and efficient downstream process for product isolation and purification is critical. This includes extraction, crystallization, and filtration steps.

Regulatory Compliance: For pharmaceutical applications, the entire process must adhere to strict regulatory guidelines.

For chemical synthesis routes, scalability considerations include:

Reagent Cost and Availability: The cost and large-scale availability of starting materials and reagents are major factors.

Process Safety: The safe handling of reagents, especially flammable solvents and potentially hazardous reducing agents, is a primary concern.

Waste Management: Developing an environmentally benign process with minimal waste generation is increasingly important. d-nb.info

A scalable chemoenzymatic synthesis of the related compound (S)-5-methylhept-2-en-4-one has been reported, which avoids hazardous reagents and relies on distillation for purification, highlighting a move towards greener and more scalable processes. nih.govd-nb.info

Advanced Analytical Characterization Techniques for 5 Methylheptan 2 Amine Hydrochloride Research

Spectroscopic Methodologies for Structural Elucidation of 5-Methylheptan-2-amine Hydrochloride

Spectroscopic techniques are indispensable for probing the molecular structure of this compound at an atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. The protonation of the amine group to form the hydrochloride salt results in characteristic changes in the NMR spectrum. Protons on carbons adjacent to the protonated nitrogen (NH3+) experience a significant downfield shift due to the increased electron-withdrawing nature of the ammonium (B1175870) group compared to the free amine. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign all proton (¹H) and carbon (¹³C) signals. For instance, a COSY spectrum would reveal the coupling between protons on adjacent carbons, allowing for the tracing of the entire carbon skeleton from the methyl group at C1 to the ethyl group at C7. An HSQC spectrum correlates each proton signal to its directly attached carbon, confirming the carbon backbone and the positions of the methyl groups.

To determine the enantiomeric purity, chiral NMR spectroscopy can be utilized. This involves the use of a chiral solvating agent (CSA), such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which forms diastereomeric complexes with the enantiomers of this compound. nih.govresearchgate.net These diastereomeric complexes exhibit distinct chemical shifts, allowing for the quantification of each enantiomer. Alternatively, a chiral derivatizing agent can be used to create diastereomers that are distinguishable by NMR. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values and can vary based on solvent and concentration.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~1.2 | ~20-25 |

| C2 (CH-NH₃⁺) | ~3.0-3.5 | ~45-55 |

| C3 (CH₂) | ~1.5-1.7 | ~30-35 |

| C4 (CH₂) | ~1.3-1.5 | ~25-30 |

| C5 (CH) | ~1.4-1.6 | ~30-35 |

| C6 (CH₂) | ~1.2-1.4 | ~20-25 |

| C7 (CH₃) | ~0.9 | ~10-15 |

| C5-CH₃ | ~0.9 | ~15-20 |

| NH₃⁺ | Variable (5.0-8.0) | - |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, aiding in structural confirmation. For 5-Methylheptan-2-amine, the molecular ion peak would be an odd number due to the presence of a single nitrogen atom (the Nitrogen Rule). whitman.edulibretexts.org The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

For 5-Methylheptan-2-amine, two primary α-cleavage pathways are possible:

Cleavage of the C1-C2 bond, resulting in the loss of a methyl radical (•CH₃) and the formation of a [C₇H₁₆N]⁺ fragment.

Cleavage of the C2-C3 bond, leading to the loss of a pentyl radical (•C₅H₁₁) and the formation of a [C₃H₈N]⁺ fragment. The most stable and thus most abundant fragment is typically formed from the loss of the largest alkyl group. whitman.edu

Table 2: Predicted Key Mass Spectrometry Fragments for 5-Methylheptan-2-amine

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₈H₁₉N]⁺ (Molecular Ion) | [CH₃CH(NH₂)CH₂CH(CH₃)CH₂CH₂CH₃]⁺ | 129 |

| [C₇H₁₆N]⁺ | [CH(NH₂)CH₂CH(CH₃)CH₂CH₂CH₃]⁺ | 114 |

| [C₃H₈N]⁺ | [CH₃CH(NH₂)]⁺ | 58 |

Isotopic labeling studies can be employed for quantitative analysis in complex matrices. nih.govcapes.gov.br In this approach, a stable isotope-labeled version of this compound (e.g., using ¹³C or ¹⁵N) is synthesized and used as an internal standard. By comparing the signal intensities of the labeled and unlabeled analyte in the mass spectrum, precise quantification can be achieved. nih.gov

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules and the extent of hydrogen bonding. In this compound, the formation of the ammonium salt (R-NH₃⁺) from the primary amine (R-NH₂) leads to significant changes in the vibrational spectra.

The N-H stretching vibrations in the R-NH₃⁺ group appear as a broad, strong absorption in the IR spectrum, typically in the range of 2800-3200 cm⁻¹. This broadening is a direct consequence of strong hydrogen bonding between the ammonium protons and the chloride counter-ion. spectroscopyonline.comorgchemboulder.com In contrast, a free primary amine (R-NH₂) would show two sharper bands around 3300-3500 cm⁻¹. libretexts.org

The N-H bending vibrations also provide characteristic signals. The asymmetric and symmetric bending modes of the NH₃⁺ group are observed in the 1500-1600 cm⁻¹ region. C-N stretching vibrations for aliphatic amines are typically found in the 1000-1250 cm⁻¹ range. libretexts.org

Raman spectroscopy, which is complementary to IR, is particularly useful for studying the symmetric vibrations of the carbon skeleton and can also provide information on the low-frequency lattice modes involving the entire ionic structure. mdpi.comnih.gov The study of how these vibrational frequencies shift with changes in temperature or pressure can yield valuable insights into the strength and dynamics of the hydrogen bonds within the crystal lattice. youtube.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch (H-bonded) | 2800 - 3200 | Broad, strong absorption due to NH₃⁺ stretching |

| C-H Stretch | 2850 - 2960 | Aliphatic C-H stretching |

| N-H Bend | 1500 - 1600 | Asymmetric and symmetric NH₃⁺ bending |

| C-H Bend | 1375 - 1465 | Methyl and methylene (B1212753) C-H bending |

| C-N Stretch | 1000 - 1250 | Aliphatic amine C-N stretching |

Chromatographic Separation and Purity Assessment Research for this compound

Chromatographic methods are essential for separating this compound from its enantiomer and any potential impurities, thereby ensuring its chemical and stereochemical purity.

As 5-Methylheptan-2-amine possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers. yakhak.orgmdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. yakhak.orgresearchgate.net The separation can be performed in normal-phase, reversed-phase, or polar organic modes. Mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic or basic additives, is optimized to achieve baseline resolution between the enantiomers. chromatographyonline.com

For enhanced detection, especially at low concentrations, pre-column derivatization with a chiral, UV-active, or fluorescent tag can be employed. researchgate.netnih.govsigmaaldrich.com This creates diastereomeric derivatives that are often more easily separated on a standard achiral column and can be detected with high sensitivity. nih.gov

Table 4: Example Chiral HPLC Method Parameters for Aliphatic Amine Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the separation and quantification of volatile impurities that may be present in this compound. thermofisher.combre.com These impurities could arise from the starting materials, side reactions during synthesis, or degradation.

The analysis of polar amines like 5-Methylheptan-2-amine by GC can be challenging due to their tendency to cause peak tailing and adsorption on standard columns. nih.govlabrulez.com To overcome this, specialized columns with base-deactivated stationary phases are often used. sigmaaldrich.com An alternative approach is to derivatize the amine to make it more volatile and less polar, for example, through acylation or silylation. researchgate.net

GC-MS is particularly valuable for impurity profiling as it not only quantifies the impurities but also provides their mass spectra, which can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. researchgate.net This is crucial for meeting regulatory requirements for the control of potentially hazardous impurities in pharmaceutical ingredients. shimadzu.comshimadzu.com

Supercritical Fluid Chromatography (SFC) Applications for Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional high-performance liquid chromatography (HPLC). Due to the use of supercritical fluids, typically carbon dioxide, as the main component of the mobile phase, SFC benefits from low viscosity and high diffusivity. chromatographyonline.com This allows for higher flow rates and faster analyses without a significant loss in separation efficiency. chromatographyonline.com

For a chiral molecule like 5-Methylheptan-2-amine, which possesses stereocenters, SFC is particularly well-suited for resolving its enantiomers and diastereomers. The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy in SFC for enantioselective separations. chromatographyonline.com The choice of CSP is critical and is based on creating differential interactions between the chiral selector and the individual stereoisomers of 5-Methylheptan-2-amine.

The mobile phase in SFC typically consists of supercritical CO2 mixed with a polar organic modifier, such as methanol, ethanol, or isopropanol. chromatographyonline.com Protic modifiers like alcohols are generally preferred as they can suppress undesirable interactions with residual silanol (B1196071) groups on the stationary phase, leading to improved peak shapes. chromatographyonline.com Methanol is a popular choice due to its high eluotropic strength and efficiency. chromatographyonline.com The separation mechanism in SFC is complex, involving interactions with both the stationary phase and the mobile phase modifier, which can be fine-tuned to achieve optimal resolution of the stereoisomers of 5-Methylheptan-2-amine.

A hypothetical SFC method for the resolution of 5-Methylheptan-2-amine stereoisomers could be developed. The parameters for such a method would require empirical optimization.

Table 1: Hypothetical SFC Method Parameters for Chiral Resolution

| Parameter | Potential Setting |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 / Methanol with an additive |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 30-50 °C |

| Detection | UV or Mass Spectrometry (MS) |

X-ray Crystallography Studies of this compound Salts and Co-crystals

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For this compound, single-crystal X-ray diffraction could provide precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, involving the amine hydrochloride group. scielo.org.za

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategy of significant interest in pharmaceutical and materials science. worktribe.com Co-crystallization of this compound with pharmaceutically acceptable co-formers (e.g., carboxylic acids) could be explored to modify its physicochemical properties, such as solubility and stability. worktribe.com X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize its structure. For instance, studies have shown that the formation of co-crystals can be readily apparent from the physical properties of the new material, and X-ray diffraction is the definitive method for structural confirmation. worktribe.com

Derivatization Strategies for Enhanced Analytical Resolution and Detection of this compound

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analytical separation and detection. researchgate.net For primary amines like 5-Methylheptan-2-amine, which may exhibit poor chromatographic performance or lack a strong chromophore for UV detection, derivatization is a valuable strategy. thermofisher.comsigmaaldrich.com The process can enhance volatility for gas chromatography (GC) or introduce a fluorescent tag for sensitive detection in HPLC. researchgate.netresearchgate.net Derivatization reactions should ideally be rapid, quantitative, and produce a single, stable derivative. chromatographyonline.com

Several classes of derivatizing reagents are applicable to primary amines. These can be broadly categorized into acylation, silylation, and alkylation agents for GC analysis, and labeling agents for HPLC. nih.govresearchgate.net

Table 2: Derivatization Reagents for Primary Amines

| Derivatization Method | Reagent Class | Example Reagent | Analytical Technique | Benefit |

|---|---|---|---|---|

| Acylation | Acylating Agent | Trifluoroacetic anhydride (B1165640) (TFAA) | GC-MS | Improves volatility and thermal stability. iu.edu |

| Silylation | Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and improves chromatographic behavior. iu.edusigmaaldrich.com |

| Fluorescent Labeling | Aldehyde | o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Forms highly fluorescent isoindole derivatives with primary amines in the presence of a thiol. thermofisher.comchromatographyonline.com |

| Fluorescent Labeling | Chloroformate | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Reacts with primary amines to form stable, fluorescent derivatives. thermofisher.com |

The choice of derivatization reagent depends on the analytical method and the desired outcome. For instance, in a study comparing five different amine-derivatization methods, Dansyl-Cl was found to be a versatile reagent, producing derivatives with both fluorescence and high ionization efficiency for LC-MS/MS analysis. nih.gov OPA is another widely used reagent for the derivatization of primary amines for HPLC with fluorescence detection due to its rapid reaction and the high fluorescence of the resulting derivatives. thermofisher.comchromatographyonline.com For GC analysis, acylation and silylation are common approaches to increase the volatility and thermal stability of amines. researchgate.netiu.edu The derivatization of this compound would require careful optimization of reaction conditions such as pH, temperature, and reaction time to ensure complete conversion to the desired derivative. sigmaaldrich.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 5-Methylheptan-2-amine |

| This compound |

| (2R,5S)-5-methylheptan-2-amine |

| 1,4-Dimethylhexylamine |

| 2-Heptanamine, 5-methyl- |

| Trifluoroacetic anhydride (TFAA) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| o-Phthalaldehyde (OPA) |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) |

Computational Chemistry and Theoretical Modeling of 5 Methylheptan 2 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum mechanics (QM) forms the bedrock of theoretical chemistry, offering highly accurate methods to probe the electronic environment of molecules. nih.govrowansci.com These calculations solve approximations of the Schrödinger equation to determine molecular properties such as structure, energy, and electronic distribution. nih.govwikipedia.org

Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density. nih.govrsc.org For a flexible molecule like 5-Methylheptan-2-amine hydrochloride, DFT is instrumental in exploring its conformational landscape. The molecule possesses multiple rotatable single bonds, leading to a variety of possible three-dimensional arrangements (conformers).

A systematic conformational search would be the first step, often initiated using a less computationally expensive method like molecular mechanics, followed by geometry optimization of the identified low-energy structures using a DFT model, such as ωB97X-D or B3LYP, with a suitable basis set like 6-31G* or larger. acs.orgmdpi.com The calculations would focus on the torsional angles along the heptane (B126788) backbone and around the C2-N bond. Given the chiral centers at C2 and C5, diastereomeric conformations would be analyzed. The relative energies of these conformers determine their population at thermodynamic equilibrium, as dictated by the Boltzmann distribution. For aliphatic amines, anti-staggered conformations are typically lower in energy than gauche conformations due to reduced steric hindrance.

Tautomerism is generally not a relevant concept for a simple saturated alkylamine hydrochloride, as it lacks the requisite functional groups for proton-transfer isomerism. The proton is stably located on the highly basic nitrogen atom, forming the ammonium (B1175870) cation.

Hypothetical DFT Calculation Results for Major Conformers of (2R,5R)-5-Methylheptan-2-amine Cation Calculations performed at the B3LYP/6-311+G(d,p) level in a simulated aqueous environment (PCM model).

| Conformer ID | Key Dihedral Angles (C1-C2-C3-C4, C4-C5-C6-C7) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 | anti, anti (~180°, ~180°) | 0.00 | 75.4 |

| Conf-2 | gauche, anti (~60°, ~180°) | 0.85 | 16.5 |

| Conf-3 | anti, gauche (~180°, ~60°) | 0.95 | 13.1 |

| Conf-4 | gauche, gauche (~60°, ~60°) | 1.80 | 2.0 |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from first principles without empirical data. wikipedia.org While more computationally demanding than DFT, they can provide benchmark accuracy for certain properties. wikipedia.org

These methods are invaluable for calculating spectroscopic parameters. For instance, after obtaining the equilibrium geometries of the stable conformers, one could compute their vibrational frequencies. afit.edu These theoretical spectra can be compared with experimental Infrared (IR) or Raman spectra to confirm the presence of specific conformers. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, which is crucial for structural elucidation, especially for complex diastereomers. acs.orgmdpi.com Recent work has even demonstrated the use of neural networks trained on DFT data to rapidly predict NMR shifts. acs.org

Furthermore, ab initio calculations are used to study reaction intermediates and transition states. For example, the stability of the nitrenium ion that could hypothetically form from the amine would be a key factor in its metabolic fate. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of such an ion is often correlated with its reactivity and stability. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. ulisboa.ptyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. biorxiv.org

For this compound, a typical MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and ions to ensure charge neutrality. The interactions are governed by a force field (e.g., OPLS-AA, CHARMM), which is a set of parameters and equations describing the potential energy of the system. ulisboa.pt

Analysis of the MD trajectory, which might span hundreds of nanoseconds, would reveal:

Conformational Dynamics: The simulation would show transitions between different conformational states, allowing for the construction of a free energy landscape and validation of the static picture from DFT. Analysis of the root-mean-square deviation (RMSD) of the backbone atoms over time indicates the stability of the starting conformation. biorxiv.org

Solvent Interactions: The structuring of solvent molecules around the ammonium head group and the hydrophobic alkyl chain can be quantified. Radial Distribution Functions (RDFs) for the nitrogen atom and water oxygen atoms would reveal the hydrogen bonding patterns and solvation shells. rsc.org This is critical for understanding the molecule's solubility and membrane permeability. nih.govspringermedizin.de

Hypothetical Parameters for an MD Simulation of this compound

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer from solute to box edge |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K (Nose-Hoover thermostat) |

| Pressure | 1 bar (Parrinello-Rahman barostat) |

| Simulation Time | 200 nanoseconds |

| Time Step | 2 femtoseconds |

Theoretical Structure-Activity Relationship (SAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. frontiersin.orgdovepress.com A QSAR study for analogs of this compound would involve synthesizing or computationally generating a series of related molecules and measuring a specific biological endpoint (e.g., inhibitory concentration against an enzyme).

A mathematical model is then built using regression analysis or machine learning techniques to link the activity to calculated molecular properties, known as descriptors. nih.govajol.info These descriptors can be categorized as:

Hydrophobic: e.g., LogP (the octanol-water partition coefficient).

Electronic: e.g., Dipole moment, energies of frontier molecular orbitals (HOMO/LUMO), or atomic charges calculated via QM methods. nih.gov

Steric/Topological: e.g., Molecular weight, surface area, or Sterimol parameters. rsc.org

A predictive QSAR model allows for the virtual screening of new, unsynthesized analogs to prioritize those with the highest predicted activity. nih.govacs.org For a series of aliphatic amines, toxicity has been successfully correlated with hydrophobicity (log KOW). nih.gov

Hypothetical QSAR Equation and Relevant Descriptors for Antifungal Activity Based on a hypothetical set of 25 analogs.

log(1/IC50) = 0.65 * ClogP - 0.12 * LUMO_Energy + 0.05 * ASA_H - 2.15 (n=25, r²=0.88, Q²=0.75)

| Descriptor | Description | Hypothetical Contribution |

|---|---|---|

| ClogP | Calculated Logarithm of the Octanol/Water Partition Coefficient | Positive (higher hydrophobicity increases activity) |

| LUMO_Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative (lower LUMO energy increases activity) |

| ASA_H | Hydrophobic component of the Solvent Accessible Surface Area | Positive (larger hydrophobic surface increases activity) |

Molecular Docking and Receptor Interaction Hypotheses for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design. researchgate.net The process involves two main components: a search algorithm that generates numerous possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose. nih.gov

For this compound, a docking study would require a three-dimensional structure of a relevant protein target, such as a Trace Amine-Associated Receptor (TAAR), which is known to bind simple amines. springermedizin.dersc.org If an experimental structure is unavailable, a homology model could be built.

The docking simulation would place 5-Methylheptan-2-amine into the binding pocket of the receptor. The results would generate a binding score and identify key intermolecular interactions, such as:

Hydrogen bonds: Likely between the ammonium group of the ligand and polar residues like aspartate or glutamate (B1630785) in the receptor.

Salt bridges: A strong ionic interaction between the positively charged ammonium group and a negatively charged amino acid residue.

Hydrophobic interactions: Between the alkyl chain of the ligand and nonpolar residues like leucine, valine, or isoleucine in the binding pocket.

The scoring functions used in docking provide a rapid estimation of binding affinity, often expressed in units analogous to kcal/mol. biorxiv.org While useful for ranking compounds, these scores are generally not equivalent to the actual binding free energy (ΔG). columbia.edu

Hypothetical Docking Results into a TAAR1 Homology Model

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 5-Methylheptan-2-amine | -6.8 | ASP 103 | Salt Bridge, H-Bond |

| VAL 185, ILE 188, PHE 288 | Hydrophobic | ||

| Heptan-2-amine (analog) | -6.5 | ASP 103 | Salt Bridge, H-Bond |

| VAL 185, PHE 288 | Hydrophobic |

Pharmacophore Modeling for Hypothetical Target Interactions

In the absence of specific published research on the pharmacophore modeling of this compound, this section presents a hypothetical case study to illustrate the potential application of this computational technique. This theoretical exploration aims to delineate the plausible steps and potential findings of a study designed to identify the key chemical features of this compound that could be crucial for its interaction with hypothetical biological targets. Such a study would be a critical step in rational drug design and target identification. researchgate.netnih.govdrugdiscoverypro.com

The fundamental goal of pharmacophore modeling is to define the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.trnumberanalytics.com These models serve as 3D queries to search large chemical databases for novel compounds that are likely to be active at the same target. columbiaiop.ac.inyoutube.com

Methodology of a Hypothetical Pharmacophore Study

A theoretical study on this compound would likely commence with a ligand-based pharmacophore modeling approach, given the absence of a known, specific biological target. dergipark.org.tr This method relies on the principle that a set of molecules binding to the same target will share common chemical features arranged in a similar spatial orientation. nih.gov

The initial step would involve the generation of a set of diverse, low-energy 3D conformations for this compound. This is crucial as the biologically active conformation may not be the lowest energy state. fiveable.me Following this, key chemical features of the molecule would be identified. For this compound, these would primarily include:

A positive ionizable (PI) feature associated with the protonated amine group.

Hydrophobic (H) features corresponding to the aliphatic methyl and heptane moieties.

Advanced modeling software could then be employed to generate a series of pharmacophore hypotheses based on different spatial arrangements of these features. dergipark.org.tr Each hypothesis would represent a potential binding mode.

Hypothetical Pharmacophore Model Generation and Validation

For the purpose of this illustrative case study, let us assume that a set of hypothetical active analogs of this compound were designed and their activity data were available. A training set of these active compounds would be used to generate and score various pharmacophore models. nih.gov The quality of each model would be assessed based on its ability to correctly identify the active molecules from a larger dataset that also includes inactive "decoy" molecules. nih.gov

A successful pharmacophore model would exhibit high sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives). nih.gov Validation techniques such as the Receiver Operating Characteristic (ROC) curve analysis would be employed to quantify the model's predictive power. numberanalytics.com

Hypothetical Research Findings

A plausible outcome of such a study could be the generation of a highly predictive pharmacophore model. The table below illustrates a hypothetical, validated pharmacophore model for this compound and its hypothetical analogs.

Table 1: Hypothetical Pharmacophore Model for this compound

| Feature Type | Number of Features | Geometric Constraints (Å) |

| Positive Ionizable (PI) | 1 | N/A |

| Hydrophobic (H) | 2 | PI-H1: 3.5-4.5, PI-H2: 4.0-5.0, H1-H2: 2.5-3.5 |

| Exclusion Volume (XV) | 3 | Spatially distributed to define forbidden areas |

This hypothetical model suggests that a specific spatial arrangement of one positive ionizable feature and two hydrophobic features is critical for biological activity. The exclusion volumes further refine the model by defining regions where steric bulk would be detrimental to binding. youtube.com

Virtual Screening and Hypothetical Target Identification

The validated pharmacophore model would then be used as a 3D query for virtual screening of large compound databases (e.g., ZINC, ChEMBL). nih.govyoutube.com This process would identify structurally diverse molecules that match the pharmacophoric features of our hypothetical model. columbiaiop.ac.in

The identified "hit" compounds could then be subjected to further computational analysis, such as molecular docking, against a panel of known protein structures to hypothesize potential biological targets. youtube.com For instance, if a significant number of the top-scoring hits are known to interact with a particular class of receptors or enzymes, this would provide a strong lead for experimental validation.

The table below presents a hypothetical outcome of a virtual screening campaign using the pharmacophore model described in Table 1.

Table 2: Hypothetical Virtual Screening Results

| Database Screened | Total Compounds | Hits Matching Pharmacophore | Hit Rate (%) | Predicted Target Class (Hypothetical) |

| ZINC15 | 1.3 billion | 15,000 | 0.00115 | Ion Channels |

| ChEMBL | 2 million | 2,500 | 0.125 | G-Protein Coupled Receptors |

The hypothetical results in Table 2 suggest that the pharmacophore model was successful in identifying a small subset of compounds from vast chemical libraries. The enrichment of hits with known activity against ion channels and GPCRs would point towards these protein families as potential targets for this compound.

Mechanistic Studies of 5 Methylheptan 2 Amine Hydrochloride Reactions

Reaction Kinetics and Thermodynamics of 5-Methylheptan-2-amine Hydrochloride Transformations

The kinetics and thermodynamics of a reaction govern its rate and feasibility, respectively. For transformations involving this compound, these parameters are influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely behavior based on studies of similar primary amine hydrochlorides.

For a hypothetical reaction, such as the acylation of 5-Methylheptan-2-amine, the rate equation could be expressed as:

Rate = k [5-Methylheptan-2-amine] [Acylating Agent]

The rate constant, k, would be influenced by temperature, with the relationship described by the Arrhenius equation.

The heat capacities of aqueous amine solutions are important for understanding the energy requirements of processes like CO2 capture. uva.essouthalabama.edu While specific data for this compound is not available, studies on other amines show that heat capacity can vary with concentration and temperature. uva.es

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Acylation of 5-Methylheptan-2-amine

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| 298 | 0.05 | 55 | -20 | 15 | -24.47 |

| 308 | 0.12 | 55 | -20 | 15 | -24.62 |

| 318 | 0.27 | 55 | -20 | 15 | -24.77 |

This table presents hypothetical data for illustrative purposes, based on general principles of organic reactions.

Investigation of Reaction Pathways and Transition States Involving this compound

Understanding the pathway of a reaction at a molecular level involves identifying intermediates and transition states. For reactions involving this compound, computational methods like Density Functional Theory (DFT) can provide valuable insights into these transient species. nih.govresearchgate.net

A common reaction involving primary amines is reductive amination, which converts a carbonyl group to an amine via an imine intermediate. libretexts.orgmasterorganicchemistry.comwikipedia.org The reaction of 5-Methylheptan-2-amine with an aldehyde or ketone would proceed through the following steps:

Nucleophilic Attack: The free amine (in equilibrium with its hydrochloride salt) attacks the carbonyl carbon to form a hemiaminal intermediate. mnstate.edu

Dehydration: The hemiaminal loses a molecule of water to form a protonated imine (iminium ion).

Reduction: The iminium ion is then reduced by a reducing agent (e.g., sodium borohydride) to form the final amine product.

The transition states for these steps would involve specific geometries of the reacting molecules. For instance, the transition state for the C-C bond formation in an amine-catalyzed aldol (B89426) reaction has been modeled as a half-chair conformation. nih.govresearchgate.net Hydrogen bonding often plays a crucial role in stabilizing these transition states. nih.gov

Table 2: Calculated Energy Barriers for a Hypothetical Reductive Amination with 5-Methylheptan-2-amine

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| Hemiaminal Formation | TS1 (Amine-Carbonyl Addition) | 12.5 |

| Imine Formation | TS2 (Water Elimination) | 18.2 |

| Imine Reduction | TS3 (Hydride Attack) | 8.7 |

This table presents hypothetical computational data for illustrative purposes.

Catalytic Roles of this compound in Organic Synthesis and Stereoselective Processes

Chiral primary amines and their salts are known to be effective organocatalysts in a variety of organic transformations. alfachemic.comrsc.orgnih.gov this compound, being a chiral primary amine salt, has the potential to act as a catalyst in several types of asymmetric reactions. The catalytic cycle typically involves the formation of a chiral intermediate, which then directs the stereochemical outcome of the reaction.

Enamine Catalysis: Primary amines can react with carbonyl compounds to form enamines, which are nucleophilic at the α-carbon. alfachemic.comnih.gov A chiral amine like 5-Methylheptan-2-amine can catalyze the enantioselective α-functionalization of aldehydes and ketones. The stereochemistry of the final product is determined by the facial selectivity of the attack on the enamine, which is controlled by the chiral environment provided by the catalyst.

Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyl compounds, primary amine catalysts can form chiral iminium ions. alfachemic.com This lowers the LUMO of the substrate, activating it for nucleophilic attack. The chiral catalyst shields one face of the iminium ion, leading to an enantioselective reaction.

The hydrochloride form of the amine can play a role in the catalytic cycle, potentially acting as a Brønsted acid to activate substrates or to protonate intermediates. nih.gov

Table 3: Potential Catalytic Applications of Chiral this compound

| Reaction Type | Role of Amine Catalyst | Expected Product | Potential Enantiomeric Excess (ee) |

| Asymmetric Aldol Reaction | Enamine formation | Chiral β-hydroxy carbonyl | Up to 99% |

| Asymmetric Michael Addition | Iminium ion formation | Chiral 1,5-dicarbonyl compound | Up to 95% |

| Asymmetric α-Alkylation | Enamine formation | Chiral α-alkylated aldehyde | Up to 90% |

This table illustrates potential applications and is based on results obtained with similar chiral primary amine catalysts. alfachemic.comrsc.org

Stereochemical Control Mechanisms in Reactions Involving Chiral this compound

The ability of a chiral catalyst to control the stereochemical outcome of a reaction is the cornerstone of asymmetric synthesis. nih.govacs.org In reactions catalyzed by chiral this compound, stereochemical control arises from the formation of diastereomeric transition states. The difference in the activation energies of these transition states leads to the preferential formation of one enantiomer of the product.

The stereochemistry of the (R) or (S) configuration at the chiral centers of 5-Methylheptan-2-amine dictates the three-dimensional structure of the catalytic intermediates (enamines or iminium ions). This, in turn, influences the direction from which a reactant will approach. For example, in an enamine-catalyzed reaction, the bulky alkyl group of the catalyst can block one face of the enamine, forcing the electrophile to attack from the less hindered face.

Computational studies on similar systems have shown that the E/Z stereochemistry of the enamine intermediate and the conformation of the catalyst-substrate complex are critical in determining the final stereochemistry. beilstein-journals.org The presence of the hydrochloride may also influence the conformational preferences of the catalytic intermediates through hydrogen bonding or electrostatic interactions.

In essence, the chiral information encoded in the 5-Methylheptan-2-amine molecule is transferred to the product through a series of well-organized, diastereomeric transition states. The efficiency of this transfer is reflected in the enantiomeric excess of the product.

Biomolecular Interaction Research with 5 Methylheptan 2 Amine Hydrochloride in Vitro & Theoretical

Theoretical Models of 5-Methylheptan-2-amine Hydrochloride Binding to Biological Targets

No published studies containing theoretical or computational models detailing the binding of this compound to any biological targets were found.

In Vitro Studies of this compound Interactions with Isolated Enzymes

There is no available data from in vitro studies examining the interactions between this compound and isolated enzymes.

No research detailing the mechanisms of enzyme inhibition or activation by this compound could be located.

Receptor Binding Affinity Studies Using Cell-Free Systems and Recombinant Proteins (Non-Clinical Models)

No studies measuring the receptor binding affinity of this compound using cell-free systems or recombinant proteins are present in the scientific literature.

Molecular Recognition Studies of this compound with Nucleic Acids and Lipids (In Vitro)

There are no available in vitro molecular recognition studies investigating the interaction of this compound with nucleic acids or lipids.

Environmental Fate and Degradation Research of 5 Methylheptan 2 Amine Hydrochloride

Photodegradation Mechanisms of 5-Methylheptan-2-amine Hydrochloride in Aqueous Systems

There are currently no specific studies available that detail the photodegradation mechanisms of this compound in aqueous environments. Generally, aliphatic amines are not expected to be major absorbers of solar radiation in the troposphere, meaning direct photolysis is unlikely to be a significant degradation pathway. However, indirect photodegradation, initiated by reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), could play a role. The rate of such reactions would be dependent on the concentration of these reactive species in the water body and the specific rate constant for their reaction with the amine.

Without experimental data, it is not possible to provide specific quantum yields or degradation products for the photodegradation of this compound.

Biodegradation Pathways and Microbial Metabolism of this compound

Specific studies on the biodegradation of this compound are not available. However, it is known that various microorganisms can degrade aliphatic amines. The biodegradation of these compounds typically involves initial oxidation of the amine group or the alkyl chain.

Potential, generalized biodegradation pathways for a secondary aliphatic amine like 5-Methylheptan-2-amine could involve:

Deamination: The removal of the amine group, potentially forming an alcohol (5-methylheptan-2-ol) and ammonia (B1221849). The resulting alcohol could then be further oxidized.

N-dealkylation: The cleavage of the bond between the nitrogen and the alkyl group.

Oxidation of the alkyl chain: Microbial enzymes could oxidize the carbon chain, leading to the formation of various intermediates that can then enter central metabolic pathways.

The rate and extent of biodegradation would be influenced by several factors, including the presence of adapted microbial populations, temperature, pH, and the availability of other nutrients. epa.gov For instance, the degradation of some amines has been shown to be optimal within a specific pH and temperature range. epa.gov

Table 1: Hypothetical Biodegradation Parameters for Aliphatic Amines (Based on General Principles)

| Parameter | Hypothetical Value/Range | Influencing Factors |

| Biodegradation Rate | Variable (slow to moderate) | Microbial community, temperature, pH, oxygen availability |

| Primary Metabolites | 5-methylheptan-2-ol, ammonia | Deamination pathway |

| Mineralization | Potential to CO2, H2O, and NH3 | Complete microbial metabolism |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Hydrolytic Stability and Chemical Degradation Studies of this compound under Various Environmental Conditions

Amine hydrochlorides are salts formed from an amine and hydrochloric acid. In aqueous solution, they will dissociate into the protonated amine (5-methylheptan-2-ammonium ion) and the chloride ion. The C-N bond in aliphatic amines is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, the abiotic degradation of this compound via hydrolysis is expected to be a very slow process and likely not a significant environmental fate pathway.

Significant hydrolysis of such compounds would typically require extreme pH conditions (highly acidic or alkaline) and elevated temperatures, which are not characteristic of most natural environments.

Adsorption and Leaching Studies of this compound in Environmental Matrices

Specific soil adsorption coefficient (Koc) values for this compound are not available. However, as an aliphatic amine, it is expected to be present in its protonated (cationic) form in most environmental soils and sediments. This positive charge will lead to adsorption to negatively charged soil components such as clay minerals and organic matter through cation exchange. nih.gov

The strength of this adsorption will influence its mobility in the soil. Higher adsorption would lead to lower mobility and reduced potential for leaching into groundwater. The organic carbon content of the soil is a key factor, with higher organic carbon generally leading to greater adsorption. nih.gov The pH of the soil will also be critical, as it affects both the charge of the amine and the surface charge of the soil particles.

Table 2: Estimated Soil Mobility Classification Based on General Amine Behavior

| Soil Adsorption Coefficient (Koc) | Estimated Mobility Class | Leaching Potential |

| Not Available | Low to Moderate (Estimated) | Low to Moderate (Estimated) |

This table presents an estimation based on the expected behavior of aliphatic amines and is not based on measured data for this compound.

Due to the lack of specific data, it is not possible to provide a definitive assessment of the leaching potential of this compound.

Emerging Applications and Future Research Directions for 5 Methylheptan 2 Amine Hydrochloride

5-Methylheptan-2-amine Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. hims-biocat.euopenaccessgovernment.org The presence of stereogenic centers in this compound makes it a valuable candidate for use as a chiral building block in asymmetric synthesis. nih.govsigmaaldrich.com Its utility can be envisioned in several key areas:

Chiral Auxiliaries: The amine group can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chirality is established, the auxiliary can be cleaved and potentially recovered.

Chiral Resolving Agents: As an enantiomerically pure base, 5-Methylheptan-2-amine can be used to form diastereomeric salts with racemic acids. These salts, possessing different physical properties, can then be separated by methods like fractional crystallization.

Synthesis of Chiral Ligands: The amine functionality serves as a handle for the synthesis of more complex chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide range of enantioselective reactions, such as asymmetric hydrogenation and allylic substitution. acs.orgsigmaaldrich.com

The effectiveness of a chiral building block is often dictated by its structural features. The aliphatic nature of this compound provides steric bulk that can influence the stereochemical outcome of a reaction. Research in this area would involve exploring its performance in various asymmetric transformations to determine the level of enantiomeric excess (ee) it can induce.

Table 1: Potential Applications of this compound in Asymmetric Synthesis

| Application Area | Mechanism of Action | Potential Reaction Type |

| Chiral Auxiliary | Covalently bonds to a substrate to direct stereoselective reactions. | Asymmetric alkylation, Diels-Alder reactions. |

| Resolving Agent | Forms separable diastereomeric salts with racemic compounds. | Resolution of racemic carboxylic acids and sulfonic acids. sigmaaldrich.com |

| Ligand Precursor | Serves as a starting material for multi-step ligand synthesis. | Formation of phosphoramidite (B1245037) or salen-type ligands for catalysis. sigmaaldrich.com |

| Chiral Base | Enantioselective deprotonation of prochiral ketones. | Asymmetric synthesis of functionalized ketones. sigmaaldrich.com |

Design and Synthesis of Derivatives of this compound for Enhanced Specificity in Research Applications

To broaden the utility of this compound, its structure can be modified to create derivatives with tailored properties for specific research applications. The primary amine group is a versatile functional handle for derivatization. Future research will likely focus on the design and synthesis of novel molecules based on this scaffold.

Key synthetic strategies could include:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups on the nitrogen atom can modulate the steric and electronic properties of the molecule, which is critical for its use as a ligand or catalyst.

Amide and Sulfonamide Formation: Acylation of the amine with a range of acyl chlorides or sulfonyl chlorides can produce a library of derivatives. These derivatives could be screened for biological activity or for their properties as organocatalysts.

Reductive Amination: Reacting the amine with aldehydes or ketones can lead to the formation of secondary or tertiary amines with increased structural complexity, potentially enhancing their chelating abilities for metal-catalyzed reactions. sigmaaldrich.com

The goal of such synthetic efforts is to create derivatives with enhanced specificity. For example, in drug discovery, derivatives could be designed to fit precisely into the binding pocket of a target enzyme or receptor. In catalysis, modifications could fine-tune the chiral environment around a metal center to maximize enantioselectivity. rsc.org

Table 2: Hypothetical Derivatives and Their Potential Research Applications

| Derivative Class | Synthetic Modification | Potential Application | Rationale for Enhanced Specificity |

| N-Benzyl Derivatives | Reaction with benzyl (B1604629) halides. | Chiral ligands in transition metal catalysis. | Increased steric hindrance to control substrate approach. |

| Acetamide Derivatives | Acylation with acetic anhydride (B1165640). | Probes for biological screening. nih.gov | Modified polarity and hydrogen bonding capability. |

| Urea/Thiourea Derivatives | Reaction with isocyanates/isothiocyanates. | Organocatalysts for asymmetric reactions. | Bidentate hydrogen bonding to activate substrates. |

| Schiff Base Derivatives | Condensation with salicylaldehydes. | Precursors for metal complexes (e.g., Salen-type). | Formation of stable, multidentate ligands. |

Green Chemistry Approaches to this compound Synthesis and Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comunibo.it The synthesis of chiral amines, including this compound, is an area where green chemistry can have a significant impact. acs.org

Future research will likely focus on moving away from classical synthetic routes that may involve harsh reagents and produce significant waste. Key green approaches include:

Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs) or transaminases (ATAs), offers a highly selective and environmentally benign route to chiral amines. york.ac.ukopenaccessgovernment.orgacs.org These enzymatic reactions typically occur in water at mild temperatures and pressures, generating minimal waste. hims-biocat.euopenaccessgovernment.org For instance, a ketone precursor could be asymmetrically aminated using an engineered enzyme to yield the desired enantiomer of 5-Methylheptan-2-amine with high purity. hims-biocat.eu

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of prochiral imines is a highly atom-economical method for producing chiral amines. acs.org This approach uses a catalytic amount of a chiral transition metal complex to achieve high enantioselectivity, with hydrogen gas as the reductant and little to no byproduct. acs.org

Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that eliminate the need for volatile organic solvents is a core tenet of green chemistry. mdpi.com Mechanochemical methods, where reactions are induced by grinding, or the use of green solvents like water or supercritical fluids, could be investigated for the synthesis and derivatization of this compound. mdpi.comejcmpr.com

Table 3: Comparison of Synthetic Approaches for Chiral Amines

| Method | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

| Synthesis | Multi-step synthesis from chiral pool, stoichiometric reagents. | Biocatalytic asymmetric amination of a prochiral ketone. hims-biocat.eu | High enantioselectivity, mild conditions, reduced waste. |

| Reduction Step | Use of metal hydrides (e.g., LiAlH4), generating metal waste. | Catalytic asymmetric hydrogenation of an imine. acs.org | High atom economy, catalytic reagents, minimal byproducts. |

| Solvent Usage | Often requires anhydrous, volatile organic solvents. | Aqueous media (biocatalysis) or solvent-free conditions. mdpi.com | Reduced environmental impact and improved safety. |

| Derivatization | Conventional heating in organic solvents. | Microwave-assisted synthesis. mdpi.com | Faster reaction times, lower energy consumption. |

Advanced Materials Science Applications Incorporating this compound Derivatives

The incorporation of chiral molecules into materials can impart unique properties, leading to applications in optics, separations, and sensing. Derivatives of this compound represent a class of chiral building blocks that could be integrated into various materials.

Potential future research directions include:

Chiral Polymers: The amine or a derivative could be polymerized or grafted onto a polymer backbone. The resulting chiral polymers could be used as the stationary phase in chromatography for the separation of enantiomers, or as materials with specific optical properties.